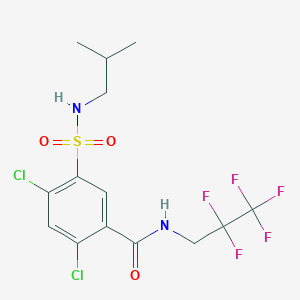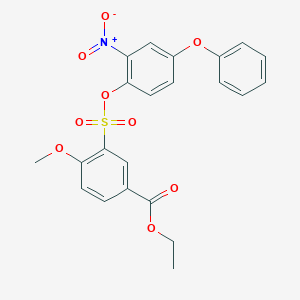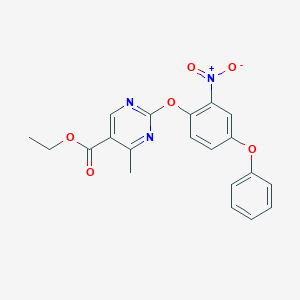![molecular formula C12H16FNO5S B7433301 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine, also known as FSPEM, is a chemical compound that has gained attention in scientific research due to its potential use as a tool in various applications. FSPEM is a derivative of morpholine and has a fluorosulfonyloxyphenoxyethyl group attached to it.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is not fully understood, but it is believed to involve the binding of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine to specific proteins. This binding can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects. For example, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine in lab experiments is its versatility. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine can be used as a fluorescent probe, a tool for studying protein structure and function, and a potential therapeutic agent. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop new derivatives of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine that have improved properties, such as increased selectivity for specific proteins or improved fluorescent properties. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine could be used in combination with other compounds to create novel therapies for various diseases.
Métodos De Síntesis
The synthesis of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine involves a series of chemical reactions. The first step is the reaction between 4-fluorophenol and ethylene oxide to produce 4-(2-hydroxyethoxy)phenol. The second step involves the reaction between 4-(2-hydroxyethoxy)phenol and sulfur trioxide to produce 4-(2-hydroxyethoxy)phenylsulfonic acid. The third step is the reaction between 4-(2-hydroxyethoxy)phenylsulfonic acid and morpholine to produce 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine.
Aplicaciones Científicas De Investigación
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been used in various scientific research applications, including as a fluorescent probe for detecting the presence of metal ions in biological systems. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has also been used as a tool for studying the structure and function of proteins. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been used as a potential therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
4-[2-(4-fluorosulfonyloxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S/c13-20(15,16)19-12-3-1-11(2-4-12)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQTRZAOGEJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B7433235.png)
![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)
![Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)

![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methyl-3-(2,2,3,3,3-pentafluoropropoxy)propanamide](/img/structure/B7433281.png)
![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)
